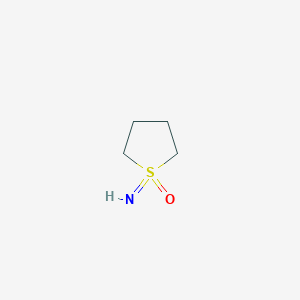

1-Iminothiolane 1-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of 1-hydroxyimidazoles and imidazole 3-oxides involves methods suitable for their creation . Another method involves the reaction of 2-iminothiolane hydrochloride and 3-acetamido-4,4-dimethylthietan-2-one, followed by thiol nitrosation .Molecular Structure Analysis

The molecular structure of 1-Iminothiolane 1-oxide is not explicitly mentioned in the search results .Chemical Reactions Analysis

While specific chemical reactions involving 1-Iminothiolane 1-oxide are not detailed in the search results, similar compounds such as antibodies can be immobilized onto solid supports like polystyrene via hydrophobic and electrostatic interactions . Also, the reaction of thiol and amine to dibromomaleimides can generate aminothiomaleimides .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Iminothiolane 1-oxide are not explicitly mentioned in the search results .Scientific Research Applications

Synthesis and Properties of Nanostructures

One-dimensional zinc oxide (ZnO) nanostructures, such as rods, wires, belts, and tubes, have been extensively studied for their unique properties, which are advantageous in photonics, sensors, photocatalysis, optics, and photovoltaic devices. The high aspect ratio of 1D ZnO nanostructures, particularly nanowires (NWs or NRs), offers significant benefits in photocatalytic applications for environmental pollution degradation, especially textile and industrial dyes under light irradiation. These nanostructures eliminate the need for post-treatment and reduce costs, making them highly desirable for surface reaction-based applications (Udom et al., 2013).

Metal Oxide Semiconductors for Chemical Sensors

Quasi-one-dimensional (Q1D) metal oxides (MOX) nanomaterials, in various morphologies like nanowires, core-shell nanowires, nanotubes, and nanorods, are gaining interest for their superior properties in the fields of fundamental and applied science. The high degree of crystallinity and atomic sharp terminations of these nanowires make them promising for developing a new generation of gas sensors. The surface effects, such as enhanced catalytic activity or surface adsorption, play a crucial role in improving the production of superior chemical sensors (Comini et al., 2009).

Microwave-Assisted Synthesis for Heterocycles

Microwave technology has been applied to carry out 1,3-dipolar cycloaddition reactions, an essential method for constructing five-membered heterocycles. This nonconventional energy source aids in reducing reaction times, increasing yields, and in some cases, leading to different outcomes compared to conventional heating. The review emphasizes aspects related to efficiency and regio- and stereoselectivity of these reactions (Piñeiro & Melo, 2009).

Nanosized Metal Oxides for Heavy Metal Removal

Nanosized metal oxides, including ferric oxides, manganese oxides, aluminum oxides, and others, provide a high surface area and specific affinity for heavy metal adsorption from aqueous systems. The development of new technologies for synthesizing these nanosized metal oxides and evaluating their metal removal capabilities under varying conditions is a topic of significant research. The review covers the preparation, physicochemical properties, adsorption characteristics, and mechanisms of these nanomaterials, emphasizing their application in heavy metal removal (Hua et al., 2012).

Mechanism of Action

Safety and Hazards

properties

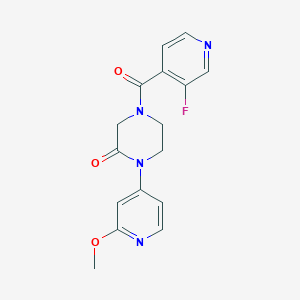

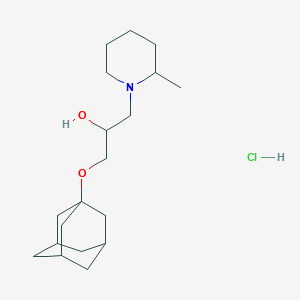

IUPAC Name |

1-iminothiolane 1-oxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c5-7(6)3-1-2-4-7/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBDLXYCYHEBDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=N)(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iminothiolane 1-oxide | |

CAS RN |

50578-18-2 |

Source

|

| Record name | S,S-tetramethylenesulfoximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

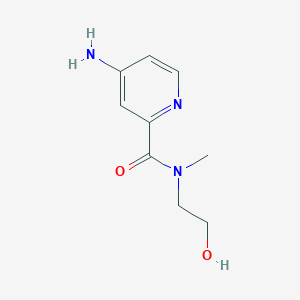

![N-(4-ethoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2445965.png)

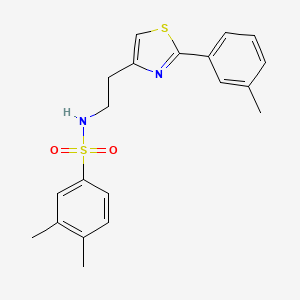

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2,6-difluorophenyl)methyl]oxamide](/img/structure/B2445969.png)

![[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane](/img/structure/B2445973.png)

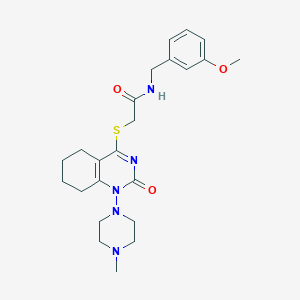

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide](/img/structure/B2445979.png)